2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol
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Overview
Description
2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol is a chemical compound that belongs to the family of fluorene derivatives It is characterized by the presence of a nitro group attached to the fluorene moiety and a phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol typically involves the condensation of 2-nitrofluorene with salicylaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the Schiff base through the nucleophilic attack of the aldehyde group on the nitrofluorene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-[(Z)-(2-nitrofluoren-9-ylidene)methyl]phenol: A geometric isomer with similar structural features but different spatial arrangement.
2-nitrofluorene: Lacks the phenolic hydroxyl group but shares the nitrofluorene core structure.
Salicylaldehyde: Contains the phenolic hydroxyl group and aldehyde functionality but lacks the nitrofluorene moiety.
Uniqueness
2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol is unique due to the combination of the nitrofluorene and phenolic hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H13NO3 |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol |
InChI |
InChI=1S/C20H13NO3/c22-20-8-4-1-5-13(20)11-18-16-7-3-2-6-15(16)17-10-9-14(21(23)24)12-19(17)18/h1-12,22H/b18-11+ |
InChI Key |
PEYKRJBXACUOOB-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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